Cyanuric acid

UV stabilization chlorine photodegradation pool water treatment

Cyanuric acid (CAS 108-80-5) is the definitive chlorine UV stabilizer and MCA flame retardant precursor. Its unique reversible HOCl complexation—absent in other triazines—reduces chlorine photodegradation from 65% to 3%/hr at 30 mg/L, cutting chemical consumption by >90%. Its pKa profile (6.88, 11.40, 13.5) enables stoichiometric 1:1 complexation with melamine, yielding halogen-free flame retardant for polyamides. Available as technical grade (≥98%) or analytical grade (≥99.0% HPLC) for residue testing in milk and infant formula. In-class analogs cannot replicate these functions.

Molecular Formula C3H3N3O3
C3H3N3O3
C3N3(OH)3
Molecular Weight 129.07 g/mol
CAS No. 108-80-5
Cat. No. B1669383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanuric acid
CAS108-80-5
Synonymscyanuric acid
cyanuric acid, cupric ammonia (+2) salt
cyanuric acid, disodium salt
cyanuric acid, monopotassium salt
cyanuric acid, monosodium salt
cyanuric acid, potassium salt
cyanuric acid, sodium salt
cyanuric acid, trisodium salt
s-triazine-2,4,6-triol
Molecular FormulaC3H3N3O3
C3H3N3O3
C3N3(OH)3
Molecular Weight129.07 g/mol
Structural Identifiers
SMILESC1(=O)NC(=O)NC(=O)N1
InChIInChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
InChIKeyZFSLODLOARCGLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.5 mL (NTP, 1992)
Slightly soluble in common organic solvents such as acetone, benzene, diethyl ether, ethanol, hexane. Solubility (%): dimethylformamide 7.2;  diemthyl sulfoxide 17.4.
Soluble in hot alcohols, pyridine, concentrated HCL without decomposition;  in aqueous solutions of NaOH and KOH. Insoluble in cold methanol, ether acetone, benzene chloroform.
Solubility in 96% H2SO4 (25 °C): 14.1%
Solubility in water (%): 0.2 at 25 °C;  2.6 at 90 °C;  10.0 at 150 °C
For more Solubility (Complete) data for CYANURIC ACID (6 total), please visit the HSDB record page.
2 mg/mL at 25 °C
Solubility in water, g/100ml at 25Â °C: 0.27
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyanuric Acid (CAS 108-80-5) Procurement Guide: Industrial Triazine for UV Stabilization and Synthesis


Cyanuric acid (CYA, CAS 108-80-5, C3H3N3O3, MW 129.07 g/mol) is a symmetrical triazine compound that exists in equilibrium with its keto tautomer, isocyanuric acid [1]. It is an odorless, white crystalline powder with a melting point >320 °C and moderate solubility in water (0.2 g/100 mL at 25 °C) [2]. Industrially, it is a crucial precursor for chlorinated isocyanurates (used as disinfectants) and the melamine-cyanurate complex (used as a halogen-free flame retardant). Its primary unique functional role is as a UV stabilizer for chlorine in aqueous systems, where it forms a reversible bond with hypochlorous acid to protect it from photolytic degradation [3].

Why Generic Triazine Compounds Cannot Substitute Cyanuric Acid for UV Stabilization and Flame Retardancy


While the triazine class includes several compounds with similar molecular cores, cyanuric acid possesses a unique combination of hydrogen-bonding capacity, pH-dependent solubility, and equilibrium chemistry that dictates its specific performance. Substituting it with in-class analogs like ammelide, ammeline, or melamine in UV stabilization or flame-retardant applications leads to functional failure because they lack the precise pKa values and hydrogen-bonding motifs necessary for the specific reversible chlorine-binding equilibrium [1] or the 1:1 stoichiometric, insoluble complex formation with melamine [2]. Furthermore, its hydrolytic stability and thermal decomposition profile differ significantly from N-chlorinated derivatives like trichloroisocyanuric acid, which act as chlorine donors rather than stabilizers. The following quantitative evidence details these performance gaps.

Cyanuric Acid (CAS 108-80-5) Quantitative Evidence Guide: Head-to-Head Performance Data vs. Analogs


UV Stabilization of Chlorine: Cyanuric Acid Reduces Photodegradation Loss from 65% to 3% per Hour

Cyanuric acid (CYA) is uniquely effective as a UV stabilizer for free chlorine in aqueous solution compared to no stabilizer. In outdoor swimming pools exposed to strong sunlight, free chlorine loss due to photodegradation is ~65% per hour without stabilizer. Adding CYA at concentrations of 10, 20, 30, and 40 mg/L reduces this loss to ~12%, ~5%, ~3%, and ~2% per hour, respectively [1]. This quantifiable reduction is due to CYA's specific ability to form a reversible complex with hypochlorous acid (HOCl), shielding it from UV radiation. Analogs like melamine, ammelide, and ammeline do not possess this specific equilibrium chemistry and are not used for this application.

UV stabilization chlorine photodegradation pool water treatment

Acid Dissociation Constants (pKa) Differentiate Cyanuric Acid from Melamine for Complexation Control

Cyanuric acid (CYA) exhibits a triprotic acid dissociation profile with pKa values of 6.88, 11.40, and 13.5 at 25 °C, corresponding to the sequential deprotonation of its three NH groups [1]. In contrast, melamine, its primary partner in flame-retardant complexation, has a single pKa of 5.35 and a pKb of 9.0 [2]. This difference in acid-base behavior is fundamental to the formation of the 1:1 melamine cyanurate complex via complementary hydrogen bonding. Analogs like ammelide (pKa N/A) and ammeline (pKa 9.0) [2] do not replicate this precise three-point hydrogen-bonding network, leading to different complex stoichiometries or no complex formation. The computational model of melamine-cyanurate assemblies yields a bimolecular association constant K0 ranging from 100 to 10,000 M⁻¹, and a cyclization constant Kr from 0.001 to 0.1 M, which directly determine the formation of cyclic rosette structures essential for flame retardancy [3].

acid dissociation constant pKa hydrogen bonding complex formation

Water Solubility as a Differentiation Factor: Cyanuric Acid is 20-Fold More Soluble than Ammelide/Ammeline

Cyanuric acid has a water solubility of 2.0 g/L at ambient conditions [1]. This is significantly higher than the solubilities of its close structural analogs, ammelide (0.1 g/L) and ammeline (0.1 g/L) [1]. This 20-fold difference is a key differentiator in purification and application contexts. For instance, during synthesis, cyanuric acid can be separated from these impurities by aqueous recrystallization. In applications like swimming pool stabilization, the limited solubility of cyanuric acid (requiring several days for granular dissolution) is a known formulation challenge [2], but this same property renders it a controlled-release reservoir for chlorine stabilization, a function the far less soluble ammelide and ammeline could not perform.

solubility water solubility purification application

High-Pressure Phase Diagram and Thermal Decomposition: Cyanuric Acid's Irreversible Behavior vs. Isocyanic Acid

Under high pressure and temperature, cyanuric acid (CYA) exhibits distinct phase behavior compared to its monomer, isocyanic acid (HNCO). At pressures below 2 GPa, heating CYA leads to melting accompanied by irreversible decomposition, and the compound is not recovered upon cooling. However, at pressures above 2 GPa, heating results in a solid product that is recoverable at ambient conditions, suggesting pressure-induced formation of more complex heterocycles [1]. In contrast, isocyanic acid polymerizes into a mixture of CYA and cyamelide at 273 K and ambient pressure, with CYA formation increasing at higher temperatures [1]. This data is critical for research in high-pressure materials science or prebiotic chemistry, where CYA's unique stability window under pressure defines its utility over its monomeric precursor.

high pressure phase diagram thermal decomposition prebiotic chemistry

Analytical Grade Purity Specification: ≥99.0% (HPLC) for Reference Standard vs. ≥98.5% for Technical Grade

Procurement of cyanuric acid requires precise grade specification, as purity directly impacts its utility in analytical and industrial applications. Analytical reference standards are specified with a purity of ≥99.0% (HPLC) or ≥98.5% by GC . Technical or industrial grades are typically specified at ≥98.5% purity (by titration) or ≥97.5% . This distinction is critical for analytical method development (e.g., GC-MS/MS quantification of CYA in milk and urine) where high-purity reference materials are mandatory [REFS-1, REFS-2]. For large-scale applications like pool stabilization or precursor synthesis, the lower-cost technical grade is sufficient, provided it meets the specific impurity profile (e.g., <0.5% ammelide/ammeline ).

purity analytical standard HPLC quality control

Cyanuric Acid (CAS 108-80-5): High-Value Application Scenarios Based on Quantified Differentiation


Chlorine Stabilization in UV-Exposed Water Systems (Pools, Cooling Towers, Wastewater)

Procure cyanuric acid for use as a UV stabilizer in chlorinated water systems where sunlight exposure causes rapid chlorine degradation. The quantitative evidence demonstrates that adding CYA at 30 mg/L reduces chlorine loss from 65% to 3% per hour, resulting in a >90% reduction in chemical consumption [1]. This application is uniquely enabled by CYA's reversible complexation with HOCl, a property not shared by other triazines. Technical grade with purity ≥98.5% is typically sufficient.

Synthesis of Halogen-Free Flame Retardant (Melamine Cyanurate) for Nylon 6 and 66

Procure cyanuric acid as a precursor for the synthesis of melamine cyanurate (MCA), a halogen-free flame retardant for polyamides. The stoichiometric 1:1 complex formation, driven by complementary hydrogen bonding enabled by CYA's specific pKa profile (6.88, 11.40, 13.5) [2], yields an insoluble adduct that functions via endothermic decomposition and inert gas dilution [3]. This application relies on CYA's specific acid-base behavior, which is not replicated by ammelide or ammeline.

Analytical Reference Standard for Cyanuric Acid Quantification in Food and Biological Matrices

Procure high-purity analytical grade cyanuric acid (≥99.0% by HPLC ) for use as a reference standard in GC-MS/MS or LC-MS/MS methods. This is critical for quantifying CYA residues in milk, infant formula, and human urine samples . The specified purity and certified impurity profile ensure accurate calibration and traceability in regulatory compliance testing.

High-Pressure Materials Research and Prebiotic Chemistry Studies

Procure cyanuric acid for fundamental research in high-pressure materials science or prebiotic chemistry. The compound exhibits a unique phase diagram with a pressure threshold at 2 GPa, above which heating yields a recoverable solid product, unlike its irreversible decomposition at lower pressures [4]. This makes it a defined starting material for synthesizing complex heterocycles under controlled conditions, a utility not provided by its monomer, isocyanic acid.

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